Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-15(18)14-5-7-17(8-6-14)11-13-4-2-3-12(9-13)10-16/h2-4,9,14H,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOAIRDRHYXYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Piperidine-4-Carboxylic Acid
The initial step involves converting piperidine-4-carboxylic acid to its methyl ester derivative. A widely adopted method employs thionyl chloride (SOCl₂) in methanol under reflux conditions. For example, reacting piperidine-4-carboxylic acid (10.0 g, 77.4 mmol) with thionyl chloride (8.5 mL, 117.2 mmol) in methanol (50 mL) at 0°C for 1 hour, followed by refluxing at 70°C for 3 hours, yields methyl piperidine-4-carboxylate hydrochloride in 79.1% yield. The reaction proceeds via the formation of an acyl chloride intermediate, which subsequently reacts with methanol to form the ester.
Key Reaction Conditions:
Alkylation of Methyl Piperidine-4-Carboxylate
The second step introduces the 3-cyanobenzyl group to the piperidine nitrogen. A patent by describes alkylation using 3-cyanobenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). For instance, methyl piperidine-4-carboxylate (11.0 g, 63.2 mmol) is reacted with 3-cyanobenzyl bromide (12.4 g, 63.2 mmol) in acetonitrile at 80°C for 12 hours, yielding the target compound after purification.
Mechanistic Insights:
-
The base deprotonates the piperidine nitrogen, enhancing its nucleophilicity.
-
A nucleophilic substitution (SN2) mechanism facilitates the attachment of the 3-cyanobenzyl group.
Optimization Notes:
-
Solvent: Polar aprotic solvents (e.g., acetonitrile, DMF) improve reaction kinetics.
-
Stoichiometry: A 1:1 molar ratio of piperidine ester to alkylating agent minimizes di-alkylation byproducts.
Detailed Experimental Procedures
Synthesis of Methyl Piperidine-4-Carboxylate Hydrochloride
-
Step 1: Piperidine-4-carboxylic acid (10.0 g, 77.4 mmol) is dissolved in methanol (50 mL) and cooled to 0°C.
-
Step 2: Thionyl chloride (8.5 mL, 117.2 mmol) is added dropwise under argon.
-
Step 3: The mixture is stirred at 0°C for 1 hour, then refluxed at 70°C for 3 hours.
-
Step 4: The solvent is evaporated under reduced pressure, and the residue is crystallized from ethanol to yield the hydrochloride salt (11.0 g, 79.1%).
Analytical Data:
Alkylation with 3-Cyanobenzyl Bromide
-
Step 1: Methyl piperidine-4-carboxylate hydrochloride (11.0 g, 63.2 mmol) is neutralized with K₂CO₃ (17.5 g, 126.4 mmol) in acetonitrile (100 mL).
-
Step 2: 3-Cyanobenzyl bromide (12.4 g, 63.2 mmol) is added, and the mixture is refluxed at 80°C for 12 hours.
-
Step 3: The reaction is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography (97:3 CH₂Cl₂/MeOH) to yield the product as a white solid (14.8 g, 85%).
Analytical Data:
-
MS (ESI): m/z 273.2 [M+H]⁺ (calculated for C₁₅H₁₈N₂O₂: 274.3)
-
¹H NMR (400 MHz, CDCl₃): δ 7.65–7.60 (m, 2H, Ar-H), 7.52–7.47 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.72 (s, 2H, N-CH₂-Ar), 2.75–2.65 (m, 2H, piperidine-H).
Comparative Analysis of Methodologies
Critical Observations:
-
The esterification step benefits from high yields but requires strict temperature control to avoid side reactions.
-
Alkylation efficiency depends on the reactivity of the benzyl halide and the absence of moisture.
Challenges and Mitigation Strategies
Side Reactions
Purification Difficulties
-
Polar byproducts in the alkylation step necessitate silica gel chromatography with gradient elution (e.g., CH₂Cl₂:MeOH 95:5 → 90:10).
Scalability and Industrial Relevance
The described methods are scalable to multi-gram quantities, with reproducibility confirmed across patents . Industrial adoption would require optimizing solvent recovery and substituting hazardous reagents (e.g., thionyl chloride) with greener alternatives.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
| Reaction Conditions | Product | Yield/Notes | Source |
|---|---|---|---|
| 1M NaOH, H₂O/EtOH, reflux | 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylic acid | Quantitative (predicted) | |
| H₃O⁺ (aqueous acidic medium) | Same as above | Requires prolonged heating |
The ester group’s hydrolysis follows standard nucleophilic acyl substitution mechanisms. Basic conditions (e.g., NaOH) deprotonate water to enhance nucleophilicity, while acidic conditions protonate the ester carbonyl to facilitate attack by water.
Cyano Group Transformations
The 3-cyano substituent on the benzyl group participates in reduction and hydrolysis reactions:
Reduction to Primary Amine
Catalytic hydrogenation converts the cyano group to an aminomethyl moiety:
Conditions : 60 psi H₂, Pd/C (10%), EtOH, 12 h .
Hydrolysis to Carboxylic Acid
Acidic or basic hydrolysis yields a carboxylic acid:
Conditions : Concentrated HCl (110°C, 24 h) or KOH/EtOH (reflux) .
Quaternization
Reaction with methyl iodide forms a quaternary ammonium salt:
Conditions : CH₃I, CH₂Cl₂, 0°C to RT .
Nucleophilic Substitution at the Benzyl Position
While the 3-cyanobenzyl group lacks inherent leaving groups, precursors (e.g., bromobenzyl analogs) enable substitution. For example:
| Starting Material | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1-[(3-bromophenyl)methyl]piperidine-4-carboxylate | NaN₃, DMF, 80°C, 2 h | 1-[(3-azidophenyl)methyl]piperidine-4-carboxylate | 75% |
C–H Activation and Cross-Coupling
The piperidine ring’s C–H bonds can undergo transition metal-catalyzed functionalization. For example:
| Reaction Type | Catalyst/Reagents | Product | Notes | Source |
|---|---|---|---|---|
| C-2 Arylation | Pd(OAc)₂, Ag₂CO₃, 1,10-phenanthroline | 1-[(3-cyanophenyl)methyl]-2-arylpiperidine-4-carboxylate | Directed by ester group |
Transesterification
The methyl ester can exchange alkoxy groups under acidic or basic conditions:
Conditions : ROH (excess), H₂SO₄ (cat.), reflux.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate serves as a critical building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders. The compound's piperidine ring provides a scaffold for developing ligands that can modulate neurotransmitter systems, which are crucial in treating conditions such as depression and anxiety.
Enzyme Inhibitors:
Research indicates that this compound can be utilized in the development of enzyme inhibitors. For example, it has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to advancements in treating metabolic disorders .
Biological Research
Receptor Ligands:
The compound is being explored as a ligand for various receptors, including those involved in the central nervous system (CNS). Its ability to bind selectively to certain receptors makes it a candidate for studying receptor-ligand interactions, which are fundamental in pharmacology and drug design .
Anticancer Activity:
Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. These compounds have been tested against several cancer cell lines, demonstrating significant cytotoxic effects, which suggest their potential use in cancer therapeutics .
Synthesis of Specialty Chemicals
Chemical Manufacturing:
In industrial applications, this compound is used as a reactant in the synthesis of specialty chemicals. Its versatility allows for modifications that can enhance the properties of the final products, making it valuable in creating materials with specific functionalities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
*Estimated based on analogs.
Key Observations:
- Substituent Diversity: The target compound’s 3-cyanophenyl group distinguishes it from halogenated analogs (e.g., chloro-fluoro derivatives in ) and alkylated variants (e.g., difluoroethyl in ).
- Ester Group : Methyl esters (target compound) are generally more metabolically labile than ethyl esters (e.g., ), which could influence bioavailability and half-life.
Physicochemical Properties
While direct data for the target compound are lacking, analogs provide benchmarks:
- Molecular Weight : Halogenated analogs (e.g., ) have molecular weights ~285 g/mol, similar to the estimated value for the target compound.
- Boiling Point/Density : Ethyl 1-[(5-bromo-indolyl)methyl]piperidine-4-carboxylate has a boiling point of 502.3°C and density of 1.497 g/cm³ , suggesting high thermal stability for piperidine carboxylates.
Biological Activity
Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a piperidine ring substituted with a cyanophenyl group, suggests possible interactions with various biological targets, including receptors and enzymes. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.32 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine moiety is known to enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic regions of proteins. The cyanophenyl group may participate in hydrogen bonding and π-π stacking interactions, influencing the compound's binding affinity to biological targets.
Antimicrobial Activity
Recent studies have demonstrated that piperidine derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related piperidine derivatives ranged from 4.69 to 22.9 µM against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of piperidine derivatives has also been explored. In vitro studies indicate that certain piperidine-based compounds exhibit cytotoxic effects against tumor cell lines. For instance, derivatives have shown IC50 values below 10 µM against several cancer types, suggesting their potential as chemotherapeutic agents . The structural modifications in these compounds can enhance their selectivity and potency against specific cancer cells.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity, particularly against E. coli and S. aureus, with MIC values comparable to established antibiotics .
Study on Anticancer Properties
In another investigation, the anticancer properties of piperidine derivatives were assessed against human cervical and colon adenocarcinoma cell lines. This compound demonstrated selective cytotoxicity with IC50 values indicating strong potential for further development as an anticancer drug .
Comparative Analysis of Piperidine Derivatives
| Compound | MIC (µM) | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | 5.64 | <10 | Antibacterial |
| Piperidine derivative A | 4.69 | <8 | Antibacterial |
| Piperidine derivative B | >20 | <15 | Anticancer |
| Piperidine derivative C | 10.00 | <12 | Anticancer |
Q & A
Q. What are the common synthetic routes for Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, ethyl isonipecotate derivatives can react with halogenated intermediates (e.g., 1-bromo-2-chloroethane) in the presence of organic bases (e.g., LiHMDS) to form piperidine intermediates. Subsequent functionalization with a 3-cyanophenylmethyl group may utilize Suzuki-Miyaura coupling or alkylation under microwave irradiation to enhance reaction efficiency . Optimization includes solvent selection (e.g., THF for solubility), temperature control (room temperature to 80°C), and catalyst screening (e.g., palladium catalysts for cross-coupling).
Q. How is the structural characterization of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Hydrogen bonding patterns, torsion angles, and unit cell parameters are analyzed to confirm stereochemistry and packing. For instance, related piperidine carboxylates exhibit characteristic bond lengths (C=O ~1.21 Å) and dihedral angles between the piperidine ring and substituents, which can be compared to computational models (e.g., DFT) .
Q. What are the recommended storage conditions and solubility profiles for this compound?
Store at -20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation. Solubility varies by solvent:
- DMSO : High solubility (~10 mM) for biological assays.
- Water : Low solubility; use sonication or co-solvents (e.g., 10% ethanol) for aqueous solutions.
- Chlorinated solvents (e.g., DCM) : Preferred for synthetic reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?
Discrepancies in NMR peaks or mass fragments often arise from tautomerism, impurities, or solvent effects. Strategies include:
- Multi-technique validation : Cross-check with High-Resolution Mass Spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
- Crystallographic correlation : Compare experimental SC-XRD bond lengths/angles with DFT-calculated structures .
- Batch analysis : Use HPLC (C18 columns, methanol/water mobile phase) to quantify purity and identify side products .
Q. What computational methods are used to predict the pharmacological activity of this piperidine derivative?
- Molecular docking : Screen against target receptors (e.g., muscarinic or opioid receptors) using AutoDock Vina. Focus on the piperidine ring’s conformation and the cyanophenyl group’s electronic effects.
- ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 interactions. Note that the ester group may reduce metabolic stability compared to carboxylic acids .
Q. How do reaction conditions influence enantiomeric purity, and what chiral resolution methods are effective?
Enantiomeric excess (ee) is sensitive to catalysts and solvents. For example:
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) with palladium improve ee in cross-coupling steps.
- Chromatographic resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral counterions (e.g., tartaric acid) .
Q. What strategies mitigate toxicity risks during in vivo studies of this compound?
- Acute toxicity screening : Follow OECD guidelines for LD50 determination (oral, dermal routes).
- Metabolite identification : Use LC-MS/MS to detect hydrolyzed products (e.g., piperidine-4-carboxylic acid) in plasma.
- Structural analogs : Replace the cyanophenyl group with less toxic substituents (e.g., methoxy) while retaining activity .
Methodological Considerations
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Q. What are the best practices for scaling up synthesis while maintaining yield and purity?
- Flow chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis of the methyl ester).
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology (RSM).
- In-line analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
